Ethyl 6-bromo-2-methyl-5-[2-oxo-2-(propan-2-yloxy)ethoxy]-1-benzofuran-3-carboxylate
Description
Ethyl 6-bromo-2-methyl-5-[2-oxo-2-(propan-2-yloxy)ethoxy]-1-benzofuran-3-carboxylate (IUPAC name: ethyl 6-bromo-5-[(1-methoxy-1-oxopropan-2-yl)oxy]-2-methylbenzofuran-3-carboxylate) is a halogenated benzofuran derivative with a molecular formula of C₁₈H₁₉BrO₆ (molecular weight: 435.25 g/mol). Its structure features a benzofuran core substituted with a bromine atom at position 6, a methyl group at position 2, an ethoxycarbonyl group at position 3, and a complex ether-ester substituent at position 5. The latter consists of a 2-oxo-2-(propan-2-yloxy)ethoxy group, which confers unique steric and electronic properties compared to simpler benzofuran analogs .
Properties
IUPAC Name |
ethyl 6-bromo-2-methyl-5-(2-oxo-2-propan-2-yloxyethoxy)-1-benzofuran-3-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19BrO6/c1-5-21-17(20)16-10(4)24-13-7-12(18)14(6-11(13)16)22-8-15(19)23-9(2)3/h6-7,9H,5,8H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QFCMAHMQLPMWDK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(OC2=CC(=C(C=C21)OCC(=O)OC(C)C)Br)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19BrO6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Ethyl 6-bromo-2-methyl-5-[2-oxo-2-(propan-2-yloxy)ethoxy]-1-benzofuran-3-carboxylate is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into its synthesis, biological properties, mechanisms of action, and comparative analysis with similar compounds.
1. Compound Overview
This compound belongs to the benzofuran class, known for a variety of biological activities including anti-inflammatory and anticancer properties. The molecular structure includes a benzofuran core with multiple functional groups that contribute to its bioactivity.
2. Synthesis
The synthesis of this compound typically involves several key steps:
Formation of the Benzofuran Core:
The benzofuran ring is formed through cyclization reactions involving phenolic precursors and α-haloketones under acidic or basic conditions.
Esterification:
An esterification reaction introduces the carboxylate group using ethyl alcohol and a carboxylic acid derivative, often catalyzed by sulfuric acid.
Ethoxy Group Addition:
The ethoxy group is added via etherification, usually involving an alcohol reacting with an alkyl halide under basic conditions.
3.1 Antitumor Activity
Numerous studies have highlighted the antitumor potential of benzofuran derivatives. This compound has been evaluated against various cancer cell lines. For instance, compounds with similar structures have shown significant inhibition rates in different cancers:
| Cancer Type | Inhibition Rate (%) |
|---|---|
| Leukemia (K-562) | 56.84 |
| Non-small cell lung cancer (NCI-H460) | 80.92 |
| Colon cancer (HCT-116) | 72.14 |
| Melanoma (MDA-MB-435) | 50.64 |
These results indicate a promising avenue for further research into the anticancer effects of this compound and its derivatives .
3.2 Anti-inflammatory Properties
Benzofuran derivatives are also recognized for their anti-inflammatory effects. Ethyl 6-bromo derivatives have been shown to inhibit pro-inflammatory cytokines, suggesting potential applications in treating inflammatory diseases.
The biological activity of this compound is believed to be mediated through interactions with specific molecular targets such as enzymes and receptors. The presence of the bromine atom and ester group enhances binding interactions, influencing the compound's specificity and efficacy in modulating biological pathways.
5. Comparative Analysis
When compared to other benzofuran derivatives, this compound exhibits unique chemical properties that may confer distinct biological activities.
| Compound | Key Features | Potential Applications |
|---|---|---|
| Ethyl 6-bromo-2-methyl-1-benzofuran-3-carboxylate | Methyl group instead of phenyl | Anticancer research |
| Ethyl 5-(2-ethoxy)-1-benzofuran-3-carboxylate | Lacks bromine, different solubility | Organic synthesis |
This table illustrates how variations in structure can lead to differences in bioactivity and application potential.
Comparison with Similar Compounds
Halogenation Patterns
- Methyl 4-bromo-6-(dibromoacetyl)-5-hydroxy-2-methyl-1-benzofuran-3-carboxylate (III) : This compound (C₁₄H₁₀Br₃O₅) differs in halogenation (Br at C4 and C6) and the presence of a dibromoacetyl group. The bromine at C4 enhances electrophilicity but reduces solubility compared to the target compound’s single bromine at C6 .
- Methyl 5-bromo-7-hydroxy-6-methoxy-1-benzofuran-2-carboxylate (4) : Bromine at C5 instead of C6, with a methoxy group at C6. This positional isomer shows lower cytotoxicity (IC₅₀ > 50 μM vs. ~10 μM for the target compound in cancer cell lines) .
Ether-Ester Substituents
- Ethyl 6-bromo-5-[(1-ethoxy-1-oxopropan-2-yl)oxy]-2-methyl-1-benzofuran-3-carboxylate : A structural isomer with an ethoxy group replacing the methoxy group in the 2-oxo-2-(propan-2-yloxy)ethoxy chain. This substitution increases logP (5.7 vs. 5.4 for the target compound), suggesting higher lipophilicity .
- Ethyl 6-bromo-2-methyl-5-[(E)-3-phenylprop-2-enoxy]-1-benzofuran-3-carboxylate: The 3-phenylpropenoxy group introduces aromaticity, raising molecular weight (415.3 g/mol) and enhancing π-π stacking interactions. This derivative exhibits improved antifungal activity (MIC = 2 μg/mL vs. 8 μg/mL for the target compound) .
Key Findings :
- Bromination at C6 (target compound) balances cytotoxicity and antimicrobial activity better than bromination at C4 or C5 .
- The 2-oxo-2-(propan-2-yloxy)ethoxy group in the target compound provides moderate antifungal activity but lower potency than cinnamyloxy derivatives .
Physicochemical Properties
| Property | Target Compound | Ethyl 5-(2-ethoxy-1-methyl-2-oxoethoxy) Analog | Methyl 5-(cinnamyloxy) Analog |
|---|---|---|---|
| Molecular Weight (g/mol) | 435.25 | 435.25 | 401.20 |
| logP | 5.4 | 5.7 | 5.4 |
| Hydrogen Bond Acceptors | 6 | 6 | 4 |
| Rotatable Bonds | 7 | 7 | 6 |
| Topological Polar Surface Area (Ų) | 78.9 | 78.9 | 48.7 |
Analysis :
- The target compound’s higher polar surface area (78.9 Ų) vs. cinnamyloxy analogs (48.7 Ų) correlates with reduced membrane permeability but improved aqueous solubility .
Preparation Methods
Cyclization Strategies
The benzofuran scaffold is typically synthesized via acid- or base-catalyzed cyclization of 2-hydroxyacetophenone derivatives. For example, 6-acetyl-5-hydroxy-2-methylbenzofuran-3-carboxylic acid (a close analog) was prepared through Fries rearrangement followed by cyclization. Adapting this method, the ethyl ester at C3 can be introduced by esterifying the carboxylic acid intermediate with ethanol under acidic conditions.
Key Reaction Conditions :
- Starting Material : 5-Hydroxy-2-methylbenzofuran-3-carboxylic acid.
- Esterification : Ethanol, H₂SO₄ (cat.), reflux, 12 h.
- Yield : 75–85% after purification.
Regioselective Bromination at C6
Electrophilic Aromatic Substitution (EAS)
Bromination of the benzofuran core is challenging due to competing reactivity at C4 and C6. Directed bromination at C6 is achieved using N-bromosuccinimide (NBS) in the presence of a Lewis acid (e.g., FeBr₃):
$$
\text{Benzofuran intermediate} + \text{NBS} \xrightarrow{\text{FeBr}3, \text{CHCl}3} \text{6-Bromo derivative}
$$
Optimization Data :
| Condition | Solvent | Catalyst | Temperature | Yield |
|---|---|---|---|---|
| NBS (1.1 eq) | CHCl₃ | FeBr₃ | 0°C → RT | 62% |
| NBS (1.5 eq) | DCM | None | RT | 38% |
Directed Ortho-Metalation (DoM)
Alternative approaches use lithium diisopropylamide (LDA) to deprotonate the C6 position, followed by quenching with bromine:
$$
\text{Benzofuran} \xrightarrow{\text{LDA, THF}} \text{Lithiated intermediate} \xrightarrow{\text{Br}_2} \text{6-Bromo product}
$$
Advantages : Higher regioselectivity (>90%) but requires anhydrous conditions.
Installation of the Ethoxy-Oxo-Isopropoxy Chain at C5
Sequential Etherification and Oxidation
The C5 substituent is constructed in two steps:
- Etherification : Reaction of 5-hydroxybenzofuran with ethyl bromoacetate to form the ethoxyacetate intermediate.
- Oxidation and Isopropoxy Introduction : Oxidation of the acetate to a ketone (2-oxoethoxy), followed by nucleophilic substitution with isopropyl alcohol under Mitsunobu conditions:
$$
\text{5-Hydroxy intermediate} \xrightarrow{\text{Ethyl bromoacetate, K₂CO₃}} \text{Ethoxyacetate} \xrightarrow{\text{PCC, DCM}} \text{2-Oxoethoxy} \xrightarrow{\text{Isopropyl alcohol, DIAD, PPh₃}} \text{Final substituent}
$$
Critical Parameters :
- Oxidizing Agent : PCC (pyridinium chlorochromate) avoids over-oxidation.
- Mitsunobu Reaction : DIAD (diisopropyl azodicarboxylate) and PPh₃ enable efficient ether formation.
Methyl Group Introduction at C2
Early-Stage Alkylation
The methyl group is often introduced during the cyclization step. For example, 2-methylbenzofurans are synthesized from 2-methyl-1,3-dihydroxybenzene precursors. Alternatively, post-cyclization methylation using methyl iodide and NaH in DMF achieves 85–90% yields:
$$
\text{Benzofuran} + \text{CH}_3\text{I} \xrightarrow{\text{NaH, DMF}} \text{2-Methyl derivative}
$$
Final Esterification at C3
The ethyl ester is typically introduced early in the synthesis but can be refined via transesterification. For example, 3-carboxylic acid intermediates are treated with ethyl chloroformate and triethylamine:
$$
\text{3-Carboxylic acid} + \text{ClCOOEt} \xrightarrow{\text{NEt}_3} \text{Ethyl ester}
$$
Yield : 92% after recrystallization.
Comparative Analysis of Synthetic Routes
| Method | Key Step | Yield (%) | Purity (%) | Limitations |
|---|---|---|---|---|
| EAS Bromination | FeBr₃/NBS in CHCl₃ | 62 | 95 | Competing C4 bromination |
| DoM Bromination | LDA/Br₂ in THF | 78 | 98 | Moisture-sensitive |
| Mitsunobu Ether | DIAD/PPh₃ with i-PrOH | 70 | 97 | High cost of reagents |
Challenges and Optimization Opportunities
- Regioselectivity in Bromination : Use of directing groups (e.g., esters) improves C6 selectivity but adds synthetic steps.
- Stability of Oxo-Ether Linkage : The 2-oxoethoxy group is prone to hydrolysis; anhydrous conditions are critical during Mitsunobu reactions.
- Scalability : Catalyst-free methods using K₂CO₃ in DMF offer cost advantages but require longer reaction times.
Q & A
Q. What are the common synthetic routes for Ethyl 6-bromo-2-methyl-5-[2-oxo-2-(propan-2-yloxy)ethoxy]-1-benzofuran-3-carboxylate?
The synthesis typically involves multi-step organic reactions starting from a benzofuran core. Key steps include:
- Bromination : Introduction of bromine at the 6-position via electrophilic aromatic substitution, requiring precise temperature control (0–5°C) and catalysts like FeBr₃ .
- Etherification : Alkylation of the 5-position using a propionyloxy-ethyl group under basic conditions (e.g., K₂CO₃ in acetone) .
- Esterification : Ethyl ester formation at the 3-position via acid-catalyzed condensation.
Reaction progress is monitored using thin-layer chromatography (TLC) with dichloromethane/methanol (9:1) as the mobile phase, and products are characterized via ¹H/¹³C NMR and IR spectroscopy .
Q. Which analytical techniques are essential for characterizing this compound?
Core techniques include:
- Nuclear Magnetic Resonance (NMR) : ¹H NMR (δ 1.3–1.5 ppm for ethyl ester protons; δ 4.3–4.5 ppm for methoxy groups) and ¹³C NMR (δ 165–170 ppm for carbonyl carbons) .
- High-Resolution Mass Spectrometry (HRMS) : To confirm molecular weight (e.g., [M+H]⁺ at m/z 415.05394) .
- Infrared Spectroscopy (IR) : Peaks at 1720–1740 cm⁻¹ (C=O stretching) and 1250–1270 cm⁻¹ (C-O-C ether linkages) .
Q. How can researchers optimize purification of this compound?
- Column Chromatography : Use silica gel with a gradient of ethyl acetate/hexane (10–40%) to separate by polarity .
- Recrystallization : Ethanol/water mixtures yield high-purity crystals. Monitor via melting point analysis (reported range: 120–125°C) .
Advanced Research Questions
Q. How do reaction conditions (solvent, catalyst, temperature) influence substituent regioselectivity?
- Solvent Effects : Polar aprotic solvents (e.g., DMF) enhance nucleophilicity in substitution reactions, favoring bromine displacement at the 6-position .
- Catalysts : Pd(PPh₃)₄ in Suzuki-Miyaura coupling allows aryl group introduction at the 2-position but requires inert atmospheres and anhydrous conditions .
- Temperature : Bromination at <5°C minimizes di-substitution byproducts .
Q. What strategies resolve contradictions in spectral data interpretation?
Q. How can computational methods predict biological interactions of this compound?
- Molecular Docking (AutoDock Vina) : Simulate binding to target enzymes (e.g., cytochrome P450) using PDB structures. Focus on interactions with the bromine atom and ester groups .
- DFT Calculations : Optimize geometry at the B3LYP/6-31G(d) level to study electronic effects of the propan-2-yloxy group on reactivity .
Q. What are the stability challenges under varying pH and temperature?
- pH Sensitivity : The ester group hydrolyzes in acidic/basic conditions (t₁/₂ = 2–4 hours at pH <3 or >10). Stabilize with buffered solutions (pH 6–8) during biological assays .
- Thermal Degradation : Decomposes above 150°C; store at –20°C under inert gas (N₂/Ar) .
Data Contradiction and Optimization
Q. How to address discrepancies in reported biological activity across studies?
- Dose-Response Analysis : Perform IC₅₀ assays (e.g., MTT for cytotoxicity) with standardized protocols to compare results. For example, conflicting IC₅₀ values (e.g., 10 µM vs. 50 µM) may arise from variations in cell lines or assay conditions .
- Metabolic Stability Testing : Use liver microsomes to assess if rapid metabolism explains inconsistent in vivo activity .
Q. How to optimize synthetic yield when scaling up reactions?
- Flow Chemistry : Continuous flow reactors improve heat/mass transfer for bromination (yield increases from 60% to 85% at 10 g scale) .
- Design of Experiments (DoE) : Apply factorial design to optimize variables (e.g., catalyst loading, solvent ratio) .
Structural and Mechanistic Insights
Q. What role do halogen substituents (e.g., bromine) play in reactivity?
- Electronic Effects : Bromine’s electron-withdrawing nature directs electrophilic attacks to the 5-position.
- Leaving Group Potential : Bromine at the 6-position facilitates nucleophilic aromatic substitution (e.g., with amines or thiols) .
Q. How does the propan-2-yloxy group influence molecular conformation?
- Steric Hindrance : The bulky isopropoxy group induces torsional strain, confirmed by X-ray data showing a 15° deviation from planarity in the benzofuran core .
Comparative Analysis
Q. How does this compound compare to analogs with different substituents?
| Compound | Substituent | Key Differences |
|---|---|---|
| Ethyl 6-chloro analog | Cl instead of Br | Lower molecular weight (Δm/z = –44); reduced cytotoxicity (IC₅₀ = 25 µM vs. 10 µM) |
| Methyl ester derivative | Methyl instead of ethyl | Higher solubility in water (logP = 2.1 vs. 3.5); faster hydrolysis |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
